molecular formula C16H23NO2S2 B2655480 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane CAS No. 1795298-52-0

8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2655480
CAS No.: 1795298-52-0
M. Wt: 325.49
InChI Key: XGDNECLIMRDIDG-UHFFFAOYSA-N
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Description

8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

the use of flow microreactor systems for the synthesis of similar compounds has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in their substituents.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar reactivity patterns.

    Sulfanyl-containing compounds: These compounds have similar chemical properties due to the presence of the sulfanyl group.

Uniqueness

8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-ethylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c1-3-12-4-8-16(9-5-12)21(18,19)17-13-6-7-14(17)11-15(10-13)20-2/h4-5,8-9,13-15H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDNECLIMRDIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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